molecular formula C27H24N4O4 B11197202 N-(2,4-dimethoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(2,4-dimethoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197202
M. Wt: 468.5 g/mol
InChI Key: VXFULFAIHDOPJI-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from commercially available reagents. The process may include:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethoxyphenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using reagents like dimethoxybenzyl chloride and methylphenylboronic acid.

    Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions of the molecule, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Organometallic reagents like Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: A related compound with similar structural features.

    3,4-Dimethoxyphenethylamine: Another compound with methoxy groups on the phenyl ring.

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique pyrazoloquinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O4/c1-16-4-8-19(9-5-16)31-27(33)22-15-28-23-11-7-17(12-21(23)25(22)30-31)26(32)29-14-18-6-10-20(34-2)13-24(18)35-3/h4-13,15,30H,14H2,1-3H3,(H,29,32)

InChI Key

VXFULFAIHDOPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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